molecular formula C13H14I2N2O3S B13948684 3,5-Diiodo-2-(3-methylbutanoylcarbamothioylamino)benzoic acid CAS No. 531536-08-0

3,5-Diiodo-2-(3-methylbutanoylcarbamothioylamino)benzoic acid

Katalognummer: B13948684
CAS-Nummer: 531536-08-0
Molekulargewicht: 532.14 g/mol
InChI-Schlüssel: OIKBGQRUXGFIPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Diiodo-2-(3-methylbutanoylcarbamothioylamino)benzoic acid is a complex organic compound characterized by the presence of iodine atoms, a benzoic acid core, and a thioamide group

Vorbereitungsmethoden

The synthesis of 3,5-Diiodo-2-(3-methylbutanoylcarbamothioylamino)benzoic acid typically involves multiple steps, starting with the iodination of a benzoic acid derivative. The reaction conditions often require the use of iodine and a suitable oxidizing agent. The subsequent steps involve the introduction of the thioamide group and the 3-methylbutanoyl group through reactions with appropriate reagents under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Analyse Chemischer Reaktionen

3,5-Diiodo-2-(3-methylbutanoylcarbamothioylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium iodide for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3,5-Diiodo-2-(3-methylbutanoylcarbamothioylamino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3,5-Diiodo-2-(3-methylbutanoylcarbamothioylamino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and thioamide group play crucial roles in these interactions, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3,5-Diiodo-2-(3-methylbutanoylcarbamothioylamino)benzoic acid include:

    2-Amino-3,5-diiodobenzoic acid: Shares the diiodo-benzoic acid core but lacks the thioamide and 3-methylbutanoyl groups.

    3,5-Diiodoanthranilic acid: Similar structure but with an amino group instead of the thioamide group.

    3,5-Diiodo-2-hydroxybenzoic acid: Contains hydroxyl groups instead of the thioamide and 3-methylbutanoyl groups

Eigenschaften

CAS-Nummer

531536-08-0

Molekularformel

C13H14I2N2O3S

Molekulargewicht

532.14 g/mol

IUPAC-Name

3,5-diiodo-2-(3-methylbutanoylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C13H14I2N2O3S/c1-6(2)3-10(18)16-13(21)17-11-8(12(19)20)4-7(14)5-9(11)15/h4-6H,3H2,1-2H3,(H,19,20)(H2,16,17,18,21)

InChI-Schlüssel

OIKBGQRUXGFIPC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(=O)NC(=S)NC1=C(C=C(C=C1I)I)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.